

1-Linoleoyl-2-linolenoyl-3-chloropropanediol

CAS number 1612870-93-5

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Compound of Interest

Compound Name: 1-Linoleoyl-2-linolenoyl-3-chloropropanediol

Cat. No.: B15602208

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An In-depth Technical Guide to **1-Linoleoyl-2-linolenoyl-3-chloropropanediol** (CAS: 1612870-93-5)

Executive Summary

This document provides a comprehensive technical overview of **1-Linoleoyl-2-linolenoyl-3-chloropropanediol**, a specific diester of 3-monochloropropane-1,2-diol (3-MCPD). As a process-induced chemical contaminant, this compound is primarily formed during the high-temperature refining of edible oils. Its significance lies in its potential to release free 3-MCPD upon ingestion, a substance with established toxicological concerns, including nephrotoxicity and reproductive toxicity.[1][2] This guide delves into the physicochemical properties, mechanisms of formation, established analytical methodologies for detection and quantification, toxicological implications, and metabolic pathways of this compound. It is intended for researchers, analytical scientists, and professionals in the food industry and drug development sectors who require a detailed understanding of 3-MCPD esters.

Introduction

The processing of foods, particularly the refining of fats and oils at high temperatures, can lead to the formation of unintended chemical contaminants. Among these, the fatty acid esters of 3-monochloropropane-1,2-diol (3-MCPD) have garnered significant scientific and regulatory attention.[3] These compounds are formed when lipids react with a source of chlorine, a reaction accelerated by the heat used in processes like deodorization.[3][4]

1-Linoleoyl-2-linolenoyl-3-chloropropanediol (CAS: 1612870-93-5) is a specific 3-MCPD diester, where linoleic acid and α -linolenic acid are esterified to the glycerol backbone. The presence and concentration of this specific ester are directly related to the fatty acid profile of the source vegetable oil. This guide offers a detailed examination of this compound, synthesizing current knowledge to provide a technical resource for its study and management.

Section 1: Physicochemical Properties and Identification

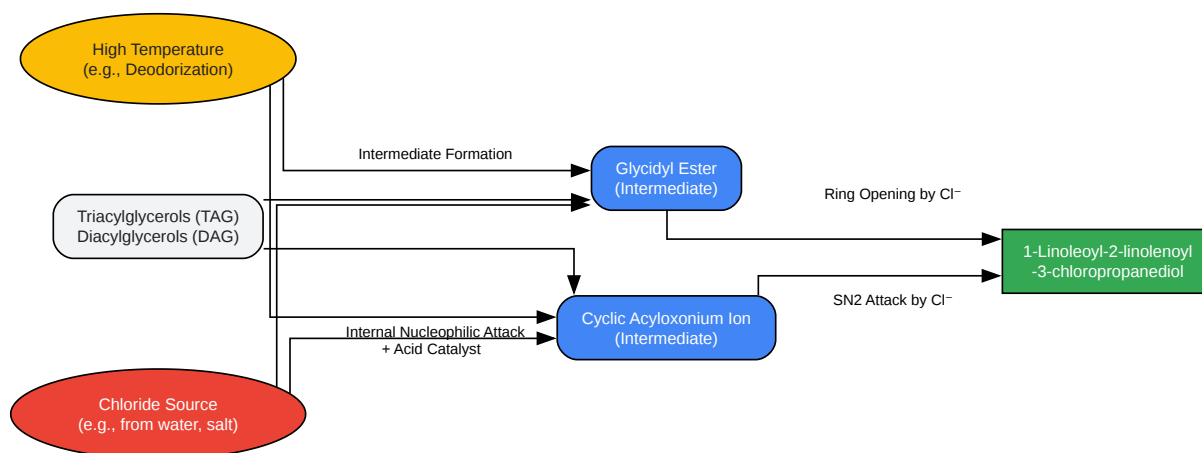
Accurate identification is the foundation of all toxicological and analytical work. The key identifiers and properties of **1-Linoleoyl-2-linolenoyl-3-chloropropanediol** are summarized below.

Property	Value	Source(s)
CAS Number	1612870-93-5	[5][6]
Molecular Formula	C ₃₉ H ₆₅ ClO ₄	[5][6]
Molecular Weight	633.39 g/mol	[5][6]
IUPAC Name	(1R)-1-(chloromethyl)-2- [[[(9Z,12Z)-1-oxo-9,12- octadecadien-1-yl]oxy]ethyl (9Z,12Z,15Z)-9,12,15- octadecatrienoate	[5]
Synonyms	rac 1-Linoleoyl-2-linolenoyl-3- chloropropanediol	[6]
Purity	Typically >98% for commercial standards	[5]
Storage Conditions	-20°C or freezer storage is recommended to maintain stability	[5][6]
SMILES String	O=C(OCC(OC(=O)CCCCCCC C=CCC=CCC=CCC)CCl)CCC CCCCC=CCC=CCCCC	[5]

Section 2: Formation During Food Processing

The formation of 3-MCPD esters is a complex process that occurs during the high-temperature deodorization step of edible oil refining (typically $>200^{\circ}\text{C}$).^[7] The reaction requires the presence of lipid precursors (glycerol, monoacylglycerols, or diacylglycerols) and a chlorine source.^{[3][4]}

Several mechanisms have been proposed, all involving a nucleophilic attack by a chloride ion (Cl^-).^{[8][9]} The primary pathways are believed to proceed through reactive cyclic acyloxonium ion intermediates or via the formation of glycidyl esters, which are subsequently opened by a chloride ion attack.^{[8][9]} The acidic environment created by free fatty acids in the oil can catalyze this reaction, meaning that the acid value of the oil is a critical factor in the rate of formation.^[4]



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Proposed pathways for 3-MCPD ester formation.

Section 3: Analytical Methodologies

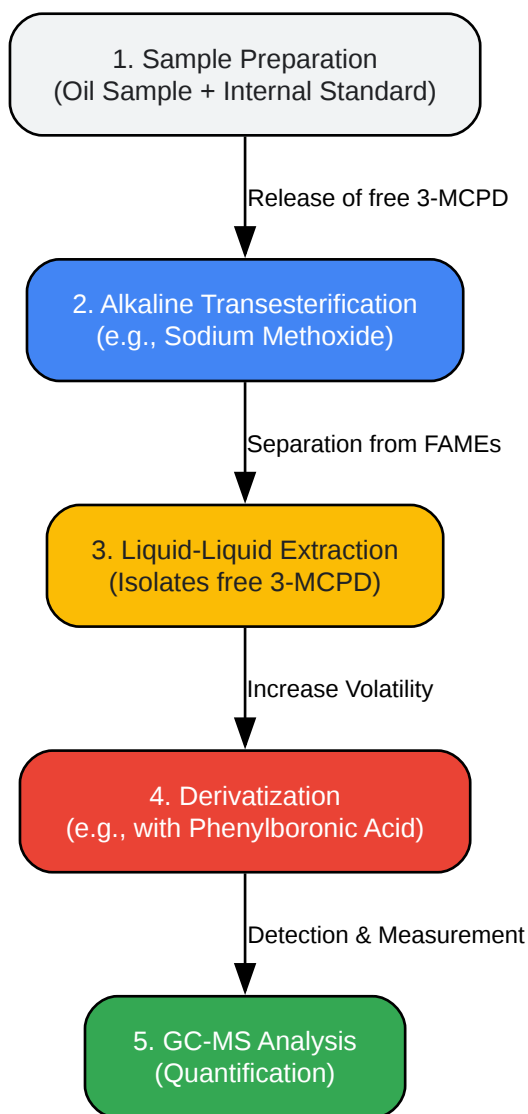
The accurate quantification of **1-Linoleoyl-2-linolenoyl-3-chloropropanediol** and other 3-MCPD esters in complex food matrices like edible oils is a significant analytical challenge. Methodologies are broadly categorized as "indirect" or "direct."[\[10\]](#)

Method Type	Principle	Advantages	Disadvantages
Indirect	Based on alkaline- or acid-catalyzed transesterification of the esters to release free 3-MCPD. The free 3-MCPD is then derivatized (e.g., with phenylboronic acid) and analyzed, typically by Gas Chromatography-Mass Spectrometry (GC-MS). [11] [12]	Well-established, robust, and forms the basis for many official methods (e.g., AOCS Cd 29b-13, ISO 18363-2). Measures "total 3-MCPD," which is relevant for toxicological risk assessment.	Can introduce artifacts if glycidol is converted to 3-MCPD during the procedure. Does not provide information on the original fatty acid ester profile. Can be time-consuming. [11]
Direct	Involves the direct analysis of the intact 3-MCPD ester without a hydrolysis step, typically using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).	Rapid, avoids chemical conversion steps and potential artifact formation. Provides information on the specific fatty acid composition of the esters.	Distinguishing between positional isomers (e.g., 1-ester vs. 2-ester) can be challenging. Requires a wider range of analytical standards for each specific ester, which may not all be available.

Workflow for Indirect Analysis (GC-MS)

The indirect approach is a cornerstone for regulatory and quality control analysis. The causality behind the steps is crucial: hydrolysis is necessary to release the analyte of interest (3-MCPD) from its esterified form. Because 3-MCPD itself has poor chromatographic properties (low

volatility, high polarity), derivatization is required to make it volatile and suitable for GC analysis.[13]



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Workflow for indirect GC-MS analysis of 3-MCPD esters.

Standard Operating Protocol: Indirect GC-MS Analysis (AOCS Cd 29b-13 Principle)

- Sample Preparation: Weigh approximately 100 mg of the oil sample into a vial. Add a known amount of an appropriate internal standard (e.g., deuterated 3-MCPD dipalmitate).

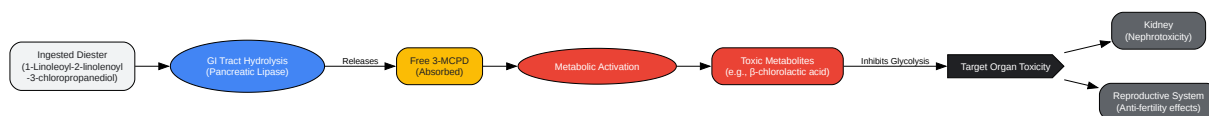
- **Transesterification (Hydrolysis):** Add a solution of sodium methoxide in methanol. Incubate the mixture (e.g., at 40°C) to cleave the fatty acids, releasing free 3-MCPD.
- **Neutralization & Extraction:** Stop the reaction by adding an acidic salt solution (e.g., acidified sodium chloride). Extract the free 3-MCPD from the matrix into an organic solvent like diethyl ether.
- **Derivatization:** Evaporate the solvent and add phenylboronic acid (PBA) solution. Heat the mixture to form the volatile 3-MCPD-PBA derivative.
- **Final Extraction:** Add a nonpolar solvent (e.g., hexane) to extract the derivative.
- **Analysis:** Inject an aliquot of the final extract into the GC-MS system. Monitor characteristic ions for both the native 3-MCPD derivative and the internal standard derivative for quantification.

Section 4: Toxicological Profile and Metabolism

The primary toxicological concern with **1-Linoleoyl-2-linolenoyl-3-chloropropanediol** is not the intact molecule itself, but its metabolic fate. It is widely accepted that 3-MCPD esters are substantially hydrolyzed in the gastrointestinal tract by lipases, releasing free 3-MCPD, which is then absorbed.^{[1][3]} Therefore, the toxicity of the ester is considered equivalent to that of the free form.

Free 3-MCPD has been investigated for several decades. It was initially studied as a potential male antifertility agent, but this research was halted due to adverse effects.^[1] Current knowledge identifies the kidneys and the male reproductive system as the primary target organs for its toxicity.^{[1][2]} The International Agency for Research on Cancer (IARC) has classified 3-MCPD as "possibly carcinogenic to humans" (Group 2B).^{[2][14]}

The proposed mechanism of toxicity involves metabolic conversion to toxic intermediates that can inhibit glycolysis, leading to energy depletion in target cells.^[1]



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Metabolism and toxicological pathway of 3-MCPD esters.

Section 5: Mitigation in Food Production

Given the health concerns, significant effort has been dedicated to mitigating the formation of 3-MCPD esters during oil refining. Key strategies include:

- **Washing Crude Oils:** Using water to wash crude oils before refining can remove chloride precursors.[9]
- **Neutralization:** Neutralizing free fatty acids with alkaline carbonates before deodorization can suppress the formation of 3-MCPD esters.[4]
- **Optimizing Deodorization:** Reducing the temperature and duration of the deodorization step can lower the rate of formation, though this must be balanced with the process's primary goal of removing undesirable flavors and odors.

Conclusion

1-Linoleoyl-2-linolenoyl-3-chloropropanediol is a scientifically significant member of the 3-MCPD ester family. Its presence in refined edible oils is a direct consequence of modern processing techniques. Understanding its formation mechanisms is key to developing effective mitigation strategies. Robust and validated analytical methods, both direct and indirect, are essential for monitoring its levels in the food supply. The toxicological risk is intrinsically linked to its hydrolysis to free 3-MCPD, making the reduction of all 3-MCPD esters a priority for ensuring food safety. Future research will likely focus on refining direct analytical methods, further elucidating the nuances of toxicity for different ester forms, and developing more effective industrial mitigation technologies.

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